molecular formula C23H15ClFNO4S2 B2895884 1-(4-Chlorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)ethanone CAS No. 850926-12-4

1-(4-Chlorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)ethanone

Cat. No. B2895884
CAS RN: 850926-12-4
M. Wt: 487.94
InChI Key: UFDJRSOVZUMOSJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a fluorophenyl group, a phenyloxazole group, and a sulfone group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups. The oxazole ring, in particular, could potentially introduce some interesting structural features .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups it contains. For example, the presence of the sulfone group could potentially make it a good solvent, while the halogenated phenyl groups could potentially make it relatively non-polar .

Scientific Research Applications

Synthesis and Reactivity

  • The compound's synthesis involves the oxidation of corresponding benzo[b]thiophene derivatives, leading to Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles under specific conditions. This method allows for the easy two-step functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Anti-Inflammatory Activity

  • A series of derivatives of this compound were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema test on Wistar albino rats. The results indicated significant anti-inflammatory activity, comparable to indomethacin, even without the presence of a carboxyl group in the structure, reducing the possibility of gastric irritation (Karande & Rathi, 2017).

Polymer Synthesis and Proton Exchange Membranes

  • The compound is used in the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics, selectively sulfonated for creating multiblock copolymers. These polymers form flexible transparent films, differing from high molecular weight rigid rod homopolymers, and are tested for water absorption and proton conductivity, making them suitable for proton exchange membranes (Ghassemi et al., 2004).

Antimicrobial Applications

  • New heterocyclic condensed systems from the thiazolo[3,2-b][1,2,4]triazoles class were synthesized, starting from derivatives including this compound. These new compounds exhibited antimicrobial activity against various bacteria and yeasts, indicating potential applications in the field of antimicrobials (Bărbuceanu et al., 2015).

Fluorescent Molecular Probes

  • Derivatives of this compound were prepared as new fluorescent solvatochromic dyes, showing strong solvent-dependent fluorescence. These compounds are useful as ultrasensitive fluorescent molecular probes for studying biological events and processes due to their unique fluorescence-environment dependence and large Stokes shift (Diwu et al., 1997).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it has potential applications in a particular field (for example, as a pharmaceutical or as a material), then future research might focus on optimizing its synthesis, studying its properties in more detail, or investigating its mechanism of action .

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFNO4S2/c24-17-8-6-15(7-9-17)20(27)14-31-23-22(26-21(30-23)16-4-2-1-3-5-16)32(28,29)19-12-10-18(25)11-13-19/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDJRSOVZUMOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)ethanone

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